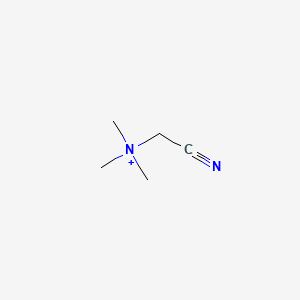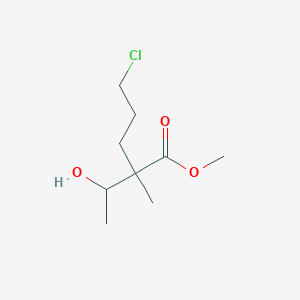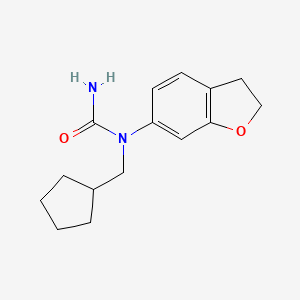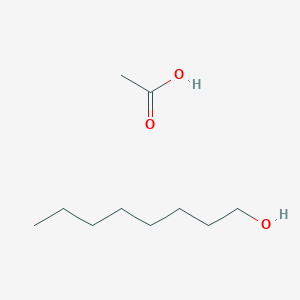
Acetic acid--octan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–octan-1-ol (1/1) is an ester formed from the reaction between acetic acid and octan-1-ol. Esters are organic compounds known for their pleasant, often fruity odors, and are commonly used in perfumes and flavorings. This particular ester is known for its unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid–octan-1-ol (1/1) can be synthesized through a process known as esterification. This involves the reaction of acetic acid with octan-1-ol in the presence of an acid catalyst, typically concentrated sulfuric acid. The reaction is as follows:
CH3COOH+CH3(CH2)7OH→CH3COO(CH2)7CH3+H2O
This reaction is typically carried out by heating the reactants in a warm water bath (60-65°C) for about 10 minutes .
Industrial Production Methods
Industrially, octan-1-ol is produced by the oligomerization of ethylene using triethylaluminium followed by oxidation of the alkylaluminium products. . The esterification process is then applied to produce acetic acid–octan-1-ol (1/1).
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–octan-1-ol (1/1) primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into acetic acid and octan-1-ol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Major Products
Hydrolysis: Acetic acid and octan-1-ol.
Transesterification: A different ester and the original alcohol.
Wissenschaftliche Forschungsanwendungen
Acetic acid–octan-1-ol (1/1) has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of lipid membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of perfumes and flavorings due to its pleasant odor
Wirkmechanismus
The mechanism of action of acetic acid–octan-1-ol (1/1) involves its interaction with lipid membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the ester can facilitate the transport of drugs across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octyl acetate: Formed from the reaction of octan-1-ol with acetic acid, similar to acetic acid–octan-1-ol (1/1).
Butyl acetate: Formed from the reaction of butanol with acetic acid.
Ethyl acetate: Formed from the reaction of ethanol with acetic acid.
Uniqueness
Acetic acid–octan-1-ol (1/1) is unique due to its specific chain length, which imparts distinct physical and chemical properties compared to shorter or longer chain esters. Its specific structure allows for unique interactions with lipid membranes, making it particularly useful in biological and medical applications .
Eigenschaften
CAS-Nummer |
59461-57-3 |
|---|---|
Molekularformel |
C10H22O3 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
acetic acid;octan-1-ol |
InChI |
InChI=1S/C8H18O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h9H,2-8H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
DNKHEORCFQHULZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


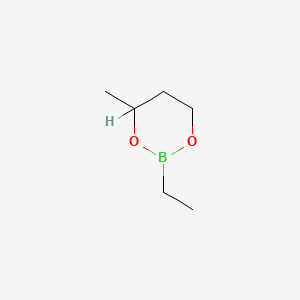
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)
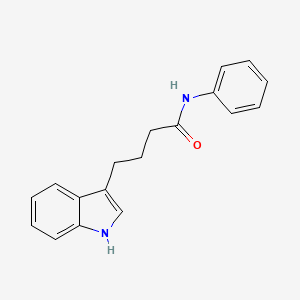


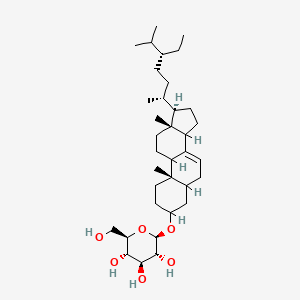

![2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid](/img/structure/B14607583.png)
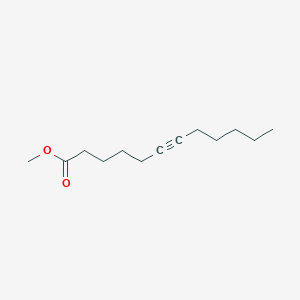
![(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(octyloxy)phenyl]diazene](/img/structure/B14607602.png)
